Vaborbactam, formerly known as RPX7009, is a synthetic cyclic boronic acid β-lactamase inhibitor (BLI). It is classified as a non-β-lactam BLI due to its unique cyclic boronic acid pharmacophore. Vaborbactam plays a crucial role in scientific research by combating antimicrobial resistance, particularly in Gram-negative bacteria. It is primarily investigated in combination with β-lactam antibiotics like meropenem, enhancing their efficacy against resistant strains.
Vaborbactam is a novel β-lactamase inhibitor that belongs to the class of cyclic boronic acids. It was developed to combat antibiotic resistance, particularly against bacteria that produce β-lactamases, enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective. Vaborbactam is particularly effective against serine β-lactamases, which are responsible for a significant proportion of antibiotic resistance observed in clinical settings. Its ability to restore the efficacy of carbapenem antibiotics, such as meropenem, makes it a valuable tool in treating infections caused by resistant bacterial strains.
Vaborbactam was first synthesized as part of a research initiative aimed at developing new compounds to inhibit β-lactamases. It is classified as a non-β-lactam cyclic boronic acid and is unique because it is the first of its kind to be used clinically as a β-lactamase inhibitor. The compound has been evaluated for its spectrum of activity against various classes of β-lactamases and has shown promising results in restoring the activity of carbapenems against resistant strains of bacteria, particularly Klebsiella pneumoniae and Escherichia coli.
The synthesis of vaborbactam involves several key steps that utilize boronic acid chemistry. One common method includes the diastereoselective chain homologation of boronate esters to yield the desired cyclic structure. The synthesis can be approached through chiral pool synthesis using naturally available chiral substrates or through asymmetric synthesis techniques. The specific synthetic routes often involve the formation of covalent bonds that are crucial for the compound's activity as a β-lactamase inhibitor .
Vaborbactam has a complex molecular structure characterized by its cyclic boronate framework. The compound forms a covalent bond with the active site serine residue (S294) of β-lactamases, which is critical for its inhibitory action.
Vaborbactam undergoes specific chemical reactions that enable it to inhibit β-lactamases effectively. The primary reaction involves the formation of a covalent bond with serine residues in the active site of the enzyme, which prevents substrate access and subsequent hydrolysis.
The mechanism by which vaborbactam exerts its antibacterial effects involves several critical processes:
Studies have shown that vaborbactam significantly lowers the minimum inhibitory concentration (MIC) of meropenem against KPC-producing strains when used in combination therapy .
Vaborbactam possesses distinct physical and chemical properties that contribute to its functionality:
Vaborbactam's primary application lies in its role as an adjunct therapy in treating infections caused by multidrug-resistant bacteria. Its use in combination with carbapenems has been clinically validated, particularly for infections caused by Klebsiella pneumoniae and other Enterobacteriaceae producing class A carbapenemases.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: